molecular formula C9H9F2NO2 B1582020 3,5-Difluoro-l-phenylalanine CAS No. 31105-91-6

3,5-Difluoro-l-phenylalanine

Cat. No.: B1582020
CAS No.: 31105-91-6
M. Wt: 201.17 g/mol
InChI Key: QFGMPXZFCIHYIR-QMMMGPOBSA-N
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Description

3,5-Difluoro-l-phenylalanine: is a fluorinated aromatic amino acid. The incorporation of fluorine atoms into the phenylalanine structure significantly alters its chemical and physical properties, making it a valuable compound in various scientific fields. The presence of fluorine atoms enhances the stability of protein folds and serves as a valuable analogue for investigating enzyme kinetics, protein-protein, and ligand-receptor interactions .

Scientific Research Applications

Safety and Hazards

The safety data sheet for N-Boc-3,5-difluoro-L-phenylalanine recommends wearing personal protective equipment/face protection and ensuring adequate ventilation . It also advises against contact with skin, eyes, or clothing, ingestion, inhalation, and dust formation .

Future Directions

The unique physical and chemical properties of 3,5-Difluoro-l-phenylalanine have gained attention in the scientific community. Its role in enhancing the stability of protein folds and its use as a valuable analogue for investigating various biological processes suggest potential for future therapeutic applications .

Biochemical Analysis

Biochemical Properties

3,5-Difluoro-l-phenylalanine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The presence of fluorine atoms in its structure enhances the stability of protein folds and serves as a valuable analogue for investigating enzyme kinetics and protein-protein interactions . It is known to interact with enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which are influenced by the electronegativity of the fluorine atoms.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into proteins can affect their stability and function, leading to changes in cellular processes such as protein synthesis and degradation . Additionally, it has been observed to impact cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cellular communication and response to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, the fluorine atoms in this compound enhance its binding affinity to target proteins and enzymes through strong hydrogen bonds and hydrophobic interactions . This can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, the incorporation of this compound into proteins can result in changes in gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance protein stability and function without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress. Threshold effects have been identified, where the compound’s beneficial effects are maximized at specific concentrations, beyond which toxicity becomes apparent.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, which are involved in the conversion of phenylalanine to tyrosine and other metabolites . The presence of fluorine atoms can affect metabolic flux and metabolite levels, leading to alterations in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of fluorine atoms can affect its activity and function by altering its interactions with other biomolecules and its stability within specific subcellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of 3,5-difluorobenzyl bromide, followed by the incorporation of the amino acid moiety . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: Industrial production of 3,5-Difluoro-l-phenylalanine involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-l-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Comparison with Similar Compounds

  • 3,5-Difluoro-DL-phenylalanine
  • α-fluorophenylalanine
  • β,β-difluorophenylalanine

Comparison: Compared to other fluorinated phenylalanines, 3,5-Difluoro-l-phenylalanine is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning significantly influences its chemical reactivity, stability, and biological activity. The compound’s unique properties make it a valuable tool in various scientific applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-3-(3,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGMPXZFCIHYIR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351997
Record name 3,5-difluoro-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31105-91-6
Record name 3,5-Difluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31105-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-difluoro-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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